molecular formula C22H21ClN4O2 B3800513 7-chloro-3,5-dimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-benzofuran-2-carboxamide

7-chloro-3,5-dimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-benzofuran-2-carboxamide

Cat. No.: B3800513
M. Wt: 408.9 g/mol
InChI Key: UVXNFOOYSWBKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing two carbon atoms and three nitrogen atoms in a five-membered ring . These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 1,2,4-triazole derivatives, properties such as melting point and IR absorption spectra can be determined through experimental methods .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can also vary widely depending on their specific structure and the biological target. Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and biological activity. Some 1,2,4-triazole derivatives have been evaluated for safety on normal cell lines .

Future Directions

The future research directions for 1,2,4-triazole derivatives could involve the synthesis and evaluation of novel derivatives with potential biological activities. The discovery and development of more effective and potent agents is one of the most clinical challenges in modern medicinal chemistry .

Properties

IUPAC Name

7-chloro-3,5-dimethyl-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-14-10-17-15(2)20(29-21(17)18(23)11-14)22(28)26-19(16-6-4-3-5-7-16)8-9-27-13-24-12-25-27/h3-7,10-13,19H,8-9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXNFOOYSWBKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NC(CCN3C=NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-3,5-dimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
7-chloro-3,5-dimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-benzofuran-2-carboxamide
Reactant of Route 3
7-chloro-3,5-dimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-chloro-3,5-dimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-benzofuran-2-carboxamide
Reactant of Route 5
7-chloro-3,5-dimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
7-chloro-3,5-dimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-benzofuran-2-carboxamide

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